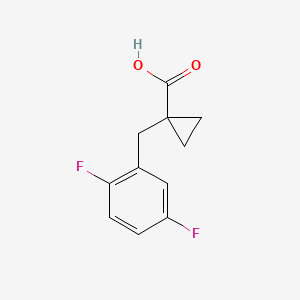
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 It features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-difluorobenzyl bromide is added dropwise to a solution of cyclopropane-1-carboxylic acid in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid or difluoroketones.
Reduction: Formation of difluorobenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity. It may serve as a precursor for designing fluorinated analogs of biologically active compounds.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with fluorine atoms at the 2 and 3 positions.
1-(2,4-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 2 and 4 positions.
1-(3,5-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 3 and 5 positions.
Uniqueness
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 2 and 5 positions on the benzyl ring. This arrangement can influence the compound’s electronic properties, reactivity, and interactions with biological targets differently compared to other isomers.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
DUMGPNBHKQIQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















